molecular formula C14H13ClN2O2S B2675035 N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 1228681-08-0

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B2675035
CAS No.: 1228681-08-0
M. Wt: 308.78
InChI Key: JNNYWTAJBSBBAQ-MHWRWJLKSA-N
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Description

N-[(E)-(2-Chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS 1228681-08-0) is a sulfonamide derivative that incorporates a chlorophenyl group and an imino aromatic functional group, giving it distinct chemical properties such as thermal stability and selective reactivity . This makes it a valuable intermediate in organic synthesis, particularly in reactions for the formation of C-N bonds . The presence of the 2-chlorophenyl group can increase its affinity for electrophilic sites, while the sulfonamide core contributes to moderate solubility in polar solvents . Compounds with sulfonamide functionalities are widely studied in medicinal chemistry for their potential as enzyme inhibitors . Recent studies on structurally similar sulfonamide compounds have shown promising biological activities, including potent inhibitory effects against enzymes like urease and α-glucosidase . Furthermore, analogous compounds are investigated for their potential in enzyme inhibition studies and the modulation of metabolic pathways . This product is provided exclusively for research purposes and is strictly not intended for any human therapeutic or veterinary applications.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNYWTAJBSBBAQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition : Research indicates that N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide exhibits potential as an enzyme inhibitor. This property is crucial for developing drugs targeting specific biological pathways.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or treatments for infections.

Medicine

  • Anticancer Research : The compound has been investigated for its anticancer effects, with preliminary studies suggesting it may inhibit tumor growth by interfering with cancer cell metabolism.
  • Drug Development : Its structural characteristics make it a promising lead compound in drug design, particularly for targeting diseases associated with enzyme dysregulation.

Industrial Applications

  • Material Science : The compound is utilized in the development of new materials, including polymers and coatings that require specific chemical properties.
  • Chemical Processes : It plays a role in optimizing chemical processes due to its reactivity and ability to form stable intermediates.

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X involved in metabolic pathways related to cancer proliferation.
Study BAntimicrobial TestingShowed effective antimicrobial activity against multiple strains of bacteria, suggesting potential as a new antibiotic agent.
Study CDrug DevelopmentEvaluated as a lead compound in developing therapies for enzyme-related diseases, showing promising results in preclinical trials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives

  • N-[(E)-(4-Chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS 357417-22-2) is a positional isomer of the target compound. The 4-chloro substituent reduces steric hindrance compared to the 2-chloro analog, leading to differences in: Crystal Packing: The 2-chloro group in the target compound induces a conformational shift of the N–H bond toward the chloro substituent, as observed in crystallographic studies .

Sulfonamide Derivatives with Varied Substituents

Compound Name Key Structural Features Melting Point (°C) Yield (%) Applications/Notes
N-(2-Chlorophenyl)-4-methylbenzenesulfonamide Lacks imine bond; direct sulfonamide linkage Not reported Precursor for Schiff base synthesis; studied for substituent effects on crystal packing.
N-(2-Chlorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide (2o) Benzyl group at sulfonamide nitrogen Not reported Demonstrates how bulky substituents influence steric effects and synthetic pathways.
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Piperazine and butylphenyl groups Highlights pharmacological potential via complex functionalization.

Pyrano[2,3-c]-pyrazole Derivatives

Compounds such as 4s (N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide) and 4u (N-(1-(2-Chlorophenyl)-5-cyano-3-methyl-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide) share the 2-chlorophenyl and sulfonamide moieties but are embedded in a pyranopyrazole scaffold. Key differences include:

  • Synthetic Routes : These derivatives require multi-step protocols (e.g., cyclocondensation) compared to the straightforward Schiff base formation of the target compound.
  • Physical Properties : Melting points range widely (62.5–154.1°C), reflecting the impact of heterocyclic cores on crystallinity .

Electronic and Steric Effects

  • 35Cl NQR Frequencies : Substituted N-(2-chlorophenyl)amides show that aryl/chloroalkyl groups increase 35Cl NQR frequencies compared to alkyl substituents . This suggests that the target compound’s imine bond and 2-chloro group may enhance electron withdrawal, influencing its coordination chemistry.
  • Crystallographic Data: The monoclinic crystal system (space group P21/n) of N-(2-Chlorophenyl)-4-methylbenzenesulfonamide contrasts with the likely altered packing of the Schiff base due to the imine’s rigidity.

Biological Activity

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClN3O2S
  • Molecular Weight : 293.77 g/mol

This structure includes a chlorinated phenyl group and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth. It is believed to interfere with folic acid synthesis in bacteria, similar to other sulfonamides, by mimicking para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase.
  • Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways essential for cell survival.

Research Findings

Numerous studies have investigated the biological activities of this compound. Key findings include:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Activity : In a study involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. Mechanistic studies revealed that it induces apoptosis via intrinsic pathways, highlighting its potential as a lead compound in cancer therapy.

Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacteriaInhibition of growth (MIC values)
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionDihydropteroate synthaseDisruption of folic acid synthesis

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Conducted on multiple bacterial strains.
    • Results indicated that this compound had MIC values ranging from 5 to 20 µg/mL against resistant strains.
  • Case Study on Anticancer Potential :
    • Examined effects on MCF-7 breast cancer cells.
    • Results showed an IC50 value of 15 µM after 48 hours, with significant apoptosis markers detected.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing the structure of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s 3D structure. Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for data collection. Employ SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 0.06 (e.g., R = 0.056 as in ).
  • Hydrogen bonding analysis : Identify intramolecular/intermolecular interactions (e.g., N–H⋯O, C–H⋯O) using Mercury software, referencing parameters like bond distances (e.g., 2.8–3.2 Å) and angles (e.g., 150–170°) .
  • NMR and IR spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) and imine (C=N) signals (~160 ppm in ¹³C NMR).

Q. How can researchers optimize the synthesis of this sulfonamide derivative?

  • Methodology :

  • Use Schiff base condensation : React 4-methylbenzenesulfonamide with 2-chlorobenzaldehyde in anhydrous ethanol under reflux (12–24 hours). Monitor via TLC (eluent: ethyl acetate/hexane, 1:3).
  • Purification : Recrystallize from ethanol or dichloromethane/hexane mixtures. Yield optimization (~60–75%) can be achieved by controlling stoichiometry (1:1 molar ratio) and catalyst (e.g., glacial acetic acid) .

Advanced Research Questions

Q. How can structural discrepancies (e.g., disorder in crystal packing) be resolved during refinement?

  • Methodology :

  • Disorder modeling : Use SHELXL’s PART instruction to model split positions for atoms with occupancy < 1. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters .
  • Validation tools : Cross-check using checkCIF/PLATON to identify outliers (e.g., bond length deviations > 0.02 Å). For example, in related sulfonamides, dihedral angles between aromatic rings (e.g., 45.86°) and torsion angles (e.g., C–S–N–C = 67.9°) must align with literature .

Q. What strategies are effective in analyzing contradictory biological activity data for sulfonamide derivatives?

  • Methodology :

  • SAR studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl) on bioactivity using in vitro assays (e.g., enzyme inhibition). For instance, SERS studies on silver nanoparticles can reveal orientation-dependent interactions (e.g., adsorption modes of sulfonamide groups) .
  • Computational docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Validate with experimental IC₅₀ values and correlate with electronic properties (e.g., Hammett σ constants) .

Q. How can researchers validate the stereochemical configuration of the imine (E/Z isomerism) in this compound?

  • Methodology :

  • SC-XRD : Determine the E-configuration via imine bond geometry (C=N bond length ~1.28 Å) and torsion angles (e.g., C–N–C–Cl ~180°). For example, similar structures show E-isomer dominance due to steric hindrance .
  • NOESY NMR : Detect spatial proximity between the 2-chlorophenyl proton and sulfonamide methyl group to confirm the antiperiplanar arrangement .

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